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Compound of Interest

Compound Name: 4-(Azetidin-3-yloxy)piperidine

CAS No.: 1441004-41-6

Cat. No.: B1450590 Get Quote

Physicochemical Profile, Synthetic Methodology,
and Medicinal Utility
Executive Summary
4-(Azetidin-3-yloxy)piperidine (CAS: 1441004-41-6) is a bicyclic diamine ether primarily

utilized as a hydrophilic scaffold and linker in medicinal chemistry.[1][2] Characterized by a

molecular weight of 156.23 g/mol , this molecule features an azetidine ring linked via an ether

oxygen to the 4-position of a piperidine ring.

Unlike simple alkyl chains, this ether-linked scaffold offers reduced lipophilicity (lower cLogP)

and defined vectors for substituent exit, making it a "privileged structure" in Fragment-Based

Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs). It serves as a critical

building block for modulating physicochemical properties such as metabolic stability and

aqueous solubility in lead optimization.

Physicochemical Specifications
The following data represents the core identifiers and properties for the free base form of the

molecule.
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Property Value Notes

IUPAC Name 4-(Azetidin-3-yloxy)piperidine

CAS Number 1441004-41-6 Free base

Molecular Formula C₈H₁₆N₂O

Molecular Weight 156.23 g/mol Exact Mass: 156.1263

Physical State Viscous oil or low-melting solid Hygroscopic as free base

Boiling Point ~280°C (Predicted) 760 mmHg

pKa (Calculated)
~9.8 (Piperidine), ~8.5

(Azetidine)

Basic amines require salt

formation for stability

cLogP -0.3 to 0.2 Highly polar/hydrophilic

H-Bond Donors 2 (NH groups)

H-Bond Acceptors 3 (2 NH + 1 Ether O)

Synthetic Methodology
As a Senior Application Scientist, I recommend an orthogonal protection strategy utilizing

nucleophilic substitution (SN2). Direct coupling of unprotected amines is low-yielding due to

competing N-alkylation. The protocol below ensures regiospecific O-alkylation.

Core Reaction Logic
The synthesis relies on the displacement of a leaving group (mesylate) on the sterically less

hindered 3-position of the azetidine ring by the alkoxide generated from 4-hydroxypiperidine.

Nucleophile:N-Cbz-4-hydroxypiperidine (Stable to basic alkylation conditions).

Electrophile:tert-Butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (Activated alcohol).

Base: Sodium Hydride (NaH) in DMF.

Step-by-Step Protocol
Step 1: Activation of Azetidin-3-ol
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Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0°C.

Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

Stir at 0°C for 2 hours. Quench with NaHCO₃, extract with DCM, and dry over Na₂SO₄.

Concentrate to yield tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate. Use

immediately.

Step 2: Ether Formation (Williamson Synthesis)

Suspend NaH (60% in oil, 1.5 eq) in anhydrous DMF at 0°C under N₂.

Add N-Cbz-4-hydroxypiperidine (1.0 eq) dissolved in DMF dropwise. Stir for 30 min to

generate the alkoxide.

Add the mesylate from Step 1 (1.2 eq) dissolved in DMF.

Heat the mixture to 60–80°C for 12–16 hours. (Monitoring by LCMS is critical; look for the

disappearance of the piperidine peak).

Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to

remove DMF. Purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Global Deprotection (To obtain Free Base)

Method A (Hydrogenolysis): Dissolve intermediate in MeOH, add Pd/C (10% w/w), and stir

under H₂ balloon (remove Cbz).

Method B (Acidolysis): Treat with TFA/DCM (1:4) to remove Boc.

Note: To isolate the CAS 1441004-41-6 (Free Base), perform both deprotections sequentially

or use conditions that cleave both (e.g., HBr/AcOH, though harsh). Standard practice is to

isolate as the Dihydrochloride salt.

Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the synthesis described above.
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Figure 1: Convergent synthetic route for 4-(Azetidin-3-yloxy)piperidine via mesylate

displacement.

Applications in Drug Discovery
The 4-(Azetidin-3-yloxy)piperidine scaffold is increasingly deployed in "Lead Optimization"

phases for two primary reasons:

Solubility Enhancement: Replacing a cyclohexyl or phenyl linker with this saturated

heterocyclic ether significantly lowers LogP and increases Fraction sp3 (Fsp3), correlating

with improved clinical success rates.

PROTAC Linkers: The diamine functionality allows for orthogonal attachment. The azetidine

nitrogen can be linked to an E3 ligase ligand (e.g., VHL or Cereblon binder), while the

piperidine nitrogen connects to the Warhead (POI binder). The ether oxygen introduces a

"kink" in the chain, providing a distinct vector compared to linear alkyl linkers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 651341-54-7|(R)-3-Methoxypiperidine|BLD Pharm [bldpharm.com]

2. 793667-32-0|(S)-3-Methoxypiperidine|BLD Pharm [bldpharm.com]
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BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1450590#4-azetidin-3-yloxy-piperidine-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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